molecular formula C22H26N2O2 B2591006 5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide CAS No. 1797341-96-8

5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide

Cat. No.: B2591006
CAS No.: 1797341-96-8
M. Wt: 350.462
InChI Key: ICHMYINZRGPXOF-UHFFFAOYSA-N
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Description

5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide is a synthetic organic compound featuring a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry . Pyrrolidine derivatives are extensively investigated for their potential as key scaffolds in the development of biologically active molecules. The structure of this compound, which includes multiple phenyl rings and an amide linkage, suggests its utility as a valuable intermediate or building block in organic synthesis and drug discovery efforts. Researchers can employ this compound in the design and synthesis of novel molecules, particularly for probing biological pathways or developing protease inhibitors, given that pyrrolidine cores are known to be explored for such activities . As a fine chemical, it serves as a crucial starting material for the preparation of more complex compounds with potential pharmacological properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(18-9-3-1-4-10-18)14-7-15-22(26)23-17-20-13-8-16-24(20)19-11-5-2-6-12-19/h1-6,9-12,20H,7-8,13-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHMYINZRGPXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated parallel synthesis techniques to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert ketones to alcohols or amides to amines.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminium hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares key structural and functional attributes of 5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
Target Compound 5-oxo-5-phenyl, N-(1-phenylpyrrolidin-2-yl)methyl C₂₃H₂₆N₂O₂ 362.47 Inferred: Potential CNS modulation due to pyrrolidine-phenyl group
LM11A-31 (2S,3S)-2-amino-3-methyl-N-(2-morpholin-yl)pentanamide C₁₂H₂₃N₃O₂ 265.33 Neuroprotective (Phase IIa trials for Alzheimer’s)
N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide Quinolin-2-yl, trifluoromethoxyphenyl-piperazine C₂₉H₂₈F₃N₅O₂ 559.56 Inferred: Serotonin/dopamine receptor modulation
N-(4-methoxyphenyl)pentanamide 4-methoxyphenyl C₁₂H₁₇NO₂ 207.27 Anthelmintic (albendazole-like activity, low toxicity)
5-chloro-N-(2-nitrophenyl)pentanamide 2-nitrophenyl, 5-chloro C₁₃H₁₃ClN₂O₃ 295.32 Inferred: Antimicrobial/anticancer (nitro group)
Key Observations:

Structural Diversity: The target compound’s pyrrolidine-phenyl group distinguishes it from piperazine-based analogs (e.g., ) and morpholine derivatives like LM11A-31 . This structural variation may enhance blood-brain barrier penetration compared to polar groups like sulfamoyl () or nitrophenyl ().

The target compound’s pyrrolidine moiety could similarly modulate neuroreceptors (e.g., sigma-1 or NMDA receptors). Anthelmintic activity in N-(4-methoxyphenyl)pentanamide () suggests broad applicability of pentanamide derivatives, though substituents dictate specificity.

Solubility and Stability:
  • LM11A-31’s water solubility (as a sulfate salt) and >99% purity () contrast with lipophilic analogs like the target compound, which may require formulation adjustments for bioavailability.
  • Quinolinyl-pentanamide derivatives () exhibit moderate polarity due to heteroaromatic groups, while the target compound’s pyrrolidine-phenyl group likely enhances lipid solubility.

Toxicity and Drug-Likeness

  • N-(4-methoxyphenyl)pentanamide demonstrates lower toxicity than albendazole (), suggesting that methoxy groups may reduce off-target effects. The target compound’s phenylpyrrolidine group, however, could pose metabolic challenges (e.g., CYP450 interactions).
  • LM11A-31’s Phase I safety profile () supports the feasibility of pentanamide derivatives in clinical use, provided substituents are optimized for metabolic stability.

Biological Activity

5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide is a complex organic compound notable for its unique structural features, including a pentanamide backbone, a pyrrolidine ring, and phenyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H26N2O2
Molecular Weight350.46 g/mol
CAS Number1797341-96-8

Structural Features

The compound features:

  • A pyrrolidine ring , which is a five-membered ring containing one nitrogen atom.
  • Two phenyl groups that contribute to its lipophilicity and potential for receptor interaction.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could interact with neurotransmitter receptors, potentially influencing neurological functions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 5-oxo derivatives:

  • Study on Similar Compounds : Research on related pyrrolidine derivatives has shown promising results in terms of their nootropic effects and potential in treating cognitive disorders .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of similar compounds have demonstrated their ability to modulate enzyme activity, suggesting that 5-oxo derivatives may have similar properties .
  • Clinical Relevance : The pharmacological profiles of similar compounds indicate a potential for therapeutic use in pain management and cognitive enhancement, warranting further investigation into 5-oxo derivatives .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameBiological ActivityUnique Features
2-Oxo-4-phenylpyrrolidin-1-yl acetamideNootropic effectsSimple structure
5-Oxo-1-phenylpyrrolidin-3-carboxamidesEnzyme inhibitionMultiple functional groups
5-Oxo derivatives (general)Potential therapeutic usesDiverse applications in medicine

Q & A

Basic Research Questions

What are the recommended synthetic routes for 5-oxo-5-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pentanamide, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally analogous pentanamide derivatives (e.g., compounds with arylpiperazine or quinolinyl substituents) often involves coupling reactions between activated acyl chlorides and amine precursors under anhydrous conditions. For example:

  • Step 1: React 5-bromovaleryl chloride with a substituted amine (e.g., quinolinylamine) in dichloromethane (DCM) with triethylamine as a base .
  • Step 2: Purify intermediates via normal-phase chromatography (gradient elution: 100% DCM to 10% methanol in DCM) .
  • Step 3: Final coupling of the pyrrolidine-containing moiety may require amine-phase chromatography (e.g., RediSep Rf Gold amine column) to resolve stereochemical impurities .
    Optimization Tips:
  • Monitor reaction progress using TLC with UV visualization.
  • Adjust stoichiometry to 1:1.2 (acyl chloride:amine) to account for volatility losses.
  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

How should researchers characterize this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Key signals include δ 2.44–2.58 ppm (pyrrolidine CH₂), δ 3.08–3.11 ppm (piperazine CH₂), and aromatic protons (δ 6.93–8.83 ppm). Compare splitting patterns to analogous compounds (e.g., J = 7.44 Hz for methylene protons in pentanamide chains) .
    • 13C NMR: Confirm carbonyl (C=O) signals at ~170–175 ppm .
  • Mass Spectrometry (MS): Use LC/MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 439.30 for similar derivatives) .
  • High-Resolution Mass Spectrometry (HRMS): Achieve <5 ppm error for exact mass confirmation.

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Answer:

  • Core Modifications:
    • Replace the phenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on receptor binding .
    • Vary the pyrrolidine moiety (e.g., introduce sp³-hybridized carbons) to study steric effects .
  • Assay Design:
    • Screen against kinase or GPCR panels (e.g., cAMP accumulation assays for adrenergic receptors) .
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or 5-HT receptors .

How can contradictory biological activity data be resolved for this compound?

Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

  • Reproducibility Checks:
    • Validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) .
    • Test batches purified via preparative HPLC (>98% purity) .
  • Mechanistic Studies:
    • Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
    • Perform knock-down/knock-out experiments (e.g., CRISPR for target genes) to confirm specificity .

What computational methods are suitable for predicting metabolic stability and toxicity?

Answer:

  • ADMET Prediction:
    • Use SwissADME or ADMETLab 2.0 to estimate permeability (e.g., Caco-2), CYP450 inhibition, and Ames mutagenicity .
  • Metabolic Pathways:
    • Simulate Phase I oxidation (e.g., CYP3A4-mediated) with Schrödinger’s BioLuminate .
    • Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Methodological Considerations

How can reaction yields be improved during scale-up synthesis?

Answer:

  • Process Optimization:
    • Switch from batch to flow chemistry for exothermic reactions (prevents decomposition) .
    • Use microwave-assisted synthesis (e.g., 100°C, 150 W) to reduce reaction times .
  • Solvent Selection:
    • Replace DCM with cyclopentyl methyl ether (CPME) for safer, greener processing .

What strategies are recommended for resolving stereochemical uncertainties in the pyrrolidine moiety?

Answer:

  • Chiral Chromatography: Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) .
  • X-ray Crystallography: Co-crystallize with a heavy atom (e.g., bromine derivative) for absolute configuration determination .

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